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Compound of Interest

Compound Name: 4-(3-Bromophenoxy)pyrimidine
CAS No.: 315189-72-1
Cat. No.: B1526555
Get Quote
. J

Chemical Identity & Structural Informatics

4-(3-Bromophenoxy)pyrimidine is a bifunctional heterocyclic scaffold widely utilized in
medicinal chemistry.[1] It serves as a critical "linker" motif, connecting a pharmacophore-
bearing pyrimidine ring to an aryl group via an ether bridge.[1] Its structural value lies in the
meta-bromo handle, which allows for orthogonal functionalization (e.g., Suzuki-Miyaura
coupling) distinct from the pyrimidine core.[1]

Key Identifiers
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Property Data Specification

IUPAC Name 4-(3-Bromophenoxy)pyrimidine
CAS Registry Number 315189-72-1

Molecular Formula C10H7BrN20

Molecular Weight 251.08 g/mol

Canonical SMILES

Brclccec(Oc2nccen2)cl

INChl=1S/C10H7BrN20/c11-7-2-1-3-8(6-7)14-

InChl String
10-5-4-12-9-13-10/h1-6,9H
CXNWCXNWCXNWCX-UHFFFAOY SA-
INChl Key
N(Computed)
Predicted LogP 281+04

Synthetic Architecture

The synthesis of 4-(3-Bromophenoxy)pyrimidine is classically achieved via Nucleophilic

Aromatic Substitution (SNAr).[1] This pathway exploits the electron-deficient nature of the

pyrimidine ring, which activates the C4-position toward nucleophilic attack by the phenoxide

anion.[1]

Reaction Scheme (DOT Visualization)
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Figure 1:SNAr synthetic pathway.[1] The base generates the phenoxide, which attacks the C4

position of the pyrimidine, displacing the chloride.
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Mechanistic Validation & Critical Parameters

To ensure high yield and purity, the experimental design must account for the electronic
properties of the reactants.[1]

Electronic Activation
The pyrimidine ring is a

-deficient heteroaromatic system.[1] The nitrogen atoms at positions 1 and 3 withdraw electron
density from the ring carbons via induction (-1 effect) and resonance (-M effect).[1]

o C4/C6 Positions: These are the most electrophilic sites (para-like to N1/N3).[1]

o Leaving Group: Chlorine is the standard leaving group.[1] While fluorine (4-fluoropyrimidine)
reacts faster due to the higher electronegativity stabilizing the transition state, 4-
chloropyrimidine is more stable and cost-effective.[1]

Regioselectivity

In unsubstituted 4-halopyrimidines, regioselectivity is not an issue.[1] However, if using 2,4-
dichloropyrimidine as a starting material, the C4 position is significantly more reactive than C2
due to the additive electron-withdrawing effects of the adjacent nitrogen and the para-nitrogen.

[1]

Self-Validating Control Points

e Moisture Control: 4-chloropyrimidine is hygroscopic and prone to hydrolysis, forming 4(3H)-
pyrimidinone (inactive).[1] Protocol Check: Solvents must be anhydrous; the reaction should
be run under N2/Ar atmosphere.

o Stoichiometry: Use a slight excess of the phenol (1.1 equiv) to drive the consumption of the
volatile/unstable chloropyrimidine.[1]

Application in Drug Design: The "Divergent
Scaffold"
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This molecule is a "privileged scaffold" in kinase inhibitor discovery.[1] It provides two distinct
vectors for chemical space exploration.[1]

Functionalization Logic (DOT Visualization)[1]
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Figure 2:Divergent synthesis map.[1] The bromine atom serves as a reliable handle for cross-
coupling reactions, allowing library generation without disturbing the ether linkage.

Experimental Protocol: SNAr Synthesis

Objective: Synthesis of 4-(3-Bromophenoxy)pyrimidine on a 5.0 mmol scale.

Materials

e 4-Chloropyrimidine hydrochloride (or free base)[1]

3-Bromophenol[1]

Potassium Carbonate (

), anhydrousJ[1]

DMF (N,N-Dimethylformamide), anhydrous

Ethyl Acetate / Hexanes (for workup)[1]
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Step-by-Step Methodology

e Preparation:
o Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
o Purge with Argon or Nitrogen.[1]
e Reactant Loading:
o Add 3-Bromophenol (0.95 g, 5.5 mmol, 1.1 equiv) to the flask.
o Add anhydrous DMF (10 mL).
o Add

(2.38 g, 10.0 mmol, 2.0 equiv).

o Note: Stir at room temperature for 15 minutes to allow deprotonation (phenoxide
formation).

e Coupling:
o Add 4-Chloropyrimidine (0.57 g, 5.0 mmol, 1.0 equiv).
o Heat the reaction mixture to 90°C for 4—6 hours.

o Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.[1] Look
for the disappearance of the pyrimidine starting material.[1]

e Workup:
o Cool the mixture to room temperature.
o Pour into ice-cold water (50 mL) to precipitate the product or quench the reaction.

o Extract with Ethyl Acetate (3 x 20 mL).[1]
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o Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove
DMF.[1]

o Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

 Purification:
o Purify the crude residue via silica gel flash chromatography (Gradient: 0%

30% EtOAc in Hexanes).[1]

o Yield Expectation: 75-85% as a white to off-white solid.[1]

Safety & Handling

¢ 4-Chloropyrimidine: Corrosive and moisture sensitive.[1] Store in a refrigerator under inert
gas.

e 3-Bromophenol: Toxic and irritant.[1] Avoid skin contact.[1]

o DMF: Hepatotoxic.[1] Handle in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2,4-Bis(4-bromophenoxy)pyrimidine | CL6H10Br2N202 | CID 3008440 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Monograph: 4-(3-Bromophenoxy)pyrimidine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526555/docs#technical-monograph-4-3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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